molecular formula C8H14O3 B12566453 (S)-2-Hydroxyisovaleric acid allyl ester CAS No. 178113-56-9

(S)-2-Hydroxyisovaleric acid allyl ester

Cat. No.: B12566453
CAS No.: 178113-56-9
M. Wt: 158.19 g/mol
InChI Key: WZIRERWLJONFGM-ZETCQYMHSA-N
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Description

(S)-2-Hydroxyisovaleric acid allyl ester is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry This particular ester is derived from (S)-2-Hydroxyisovaleric acid and allyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hydroxyisovaleric acid allyl ester typically involves the esterification of (S)-2-Hydroxyisovaleric acid with allyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, making the process more sustainable .

Mechanism of Action

The mechanism of action of (S)-2-Hydroxyisovaleric acid allyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Hydroxyisovaleric acid allyl ester is unique due to its allyl group, which imparts distinct reactivity and potential biological activity compared to its methyl and ethyl counterparts. The presence of the allyl group allows for additional chemical transformations, such as epoxidation, which are not possible with the methyl or ethyl esters .

Properties

CAS No.

178113-56-9

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

prop-2-enyl (2S)-2-hydroxy-3-methylbutanoate

InChI

InChI=1S/C8H14O3/c1-4-5-11-8(10)7(9)6(2)3/h4,6-7,9H,1,5H2,2-3H3/t7-/m0/s1

InChI Key

WZIRERWLJONFGM-ZETCQYMHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC=C)O

Canonical SMILES

CC(C)C(C(=O)OCC=C)O

Origin of Product

United States

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